N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a chromene core, which is known for its diverse biological activities, and a sulfamoylphenyl group, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common method is the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a potential candidate for drug development.
Medicine: Its pharmacological properties are being explored for the treatment of diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism by which N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The chromene core can interact with various biological pathways, modulating cellular processes such as apoptosis and inflammation .
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives
Uniqueness
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a chromene core and a sulfamoylphenyl group. This structure provides a balance of stability and reactivity, making it suitable for various applications. Its ability to undergo multiple types of chemical reactions also enhances its versatility in synthetic chemistry .
Properties
Molecular Formula |
C26H24N2O5S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H24N2O5S/c1-4-28(20-8-6-5-7-9-20)34(31,32)21-12-10-19(11-13-21)27-26(30)24-16-22(29)25-18(3)14-17(2)15-23(25)33-24/h5-16H,4H2,1-3H3,(H,27,30) |
InChI Key |
NVBMRLDPBXRBNX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(C=C(C=C4O3)C)C |
Origin of Product |
United States |
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